Cas no 2227880-04-6 (rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine)

rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine
- 2227880-04-6
- EN300-1805621
-
- インチ: 1S/C13H19N/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(11)14/h4-7,11-12H,8,14H2,1-3H3/t11-,12+/m0/s1
- InChIKey: HHTUKEMBBCCRHP-NWDGAFQWSA-N
- SMILES: N[C@@H]1C[C@H]1C1C=CC(=CC=1)C(C)(C)C
計算された属性
- 精确分子量: 189.151749610g/mol
- 同位素质量: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.2
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805621-0.1g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1805621-0.5g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1805621-5.0g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1805621-0.25g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1805621-10g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1805621-1g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1805621-0.05g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1805621-10.0g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1805621-2.5g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1805621-1.0g |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine |
2227880-04-6 | 1g |
$1299.0 | 2023-06-02 |
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amineに関する追加情報
Racemic (1R,2S)-2-(4-Tert-Butylphenyl)cyclopropan-1-Amine: A Comprehensive Overview
The compound rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine (CAS No. 2227880-04-6) is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with an amino group and a bulky tert-butylphenyl substituent. The stereochemistry of the molecule, specifically the (1R,2S) configuration, plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring introduces strain and rigidity into the molecule, which can enhance binding affinity to target proteins. This property has made rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine a valuable tool in medicinal chemistry for exploring novel therapeutic agents.
The synthesis of this compound involves a multi-step process that typically includes the formation of the cyclopropane ring and subsequent functionalization to introduce the amino group and tert-butylphenyl substituent. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the high standards required for preclinical studies.
In terms of applications, rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine has shown promise in several areas. For instance, it has been investigated as a potential lead compound for anti-inflammatory drugs due to its ability to modulate key inflammatory pathways. Additionally, its stereochemical properties make it a candidate for enantioselective catalysis in asymmetric synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular docking studies have revealed that the tert-butylphenyl group contributes significantly to the molecule's hydrophobic interactions with target enzymes, while the amino group facilitates hydrogen bonding. These insights are crucial for designing more effective derivatives.
Moreover, rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine has been utilized in studying stereochemical outcomes in organic reactions. Its chiral center provides an excellent model for exploring enantioselectivity and reaction mechanisms under various conditions.
In conclusion, rac-(1R,2S)-2-(4-tert-butylphenyl)cyclopropan-1-amine (CAS No. 2227880-04-6) is a versatile compound with wide-ranging applications in both academic research and industrial drug development. Its unique structure and stereochemical properties make it an invaluable tool for advancing our understanding of complex chemical systems and developing innovative therapeutic solutions.
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